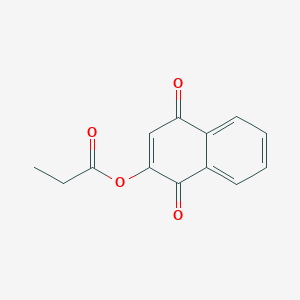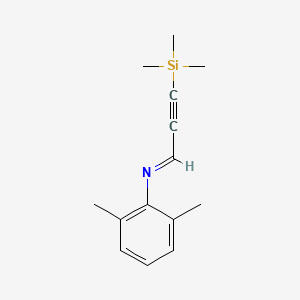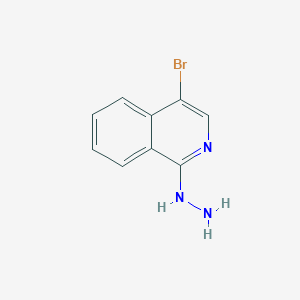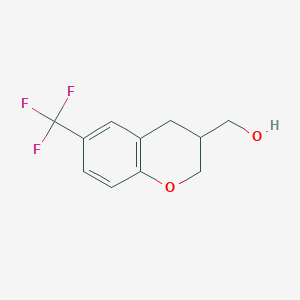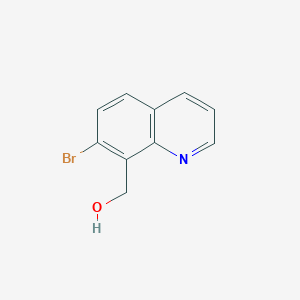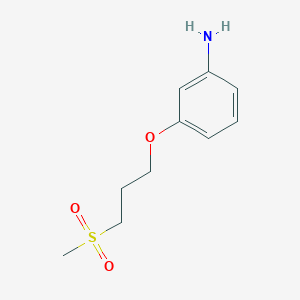
3-(3-Methylsulfonylpropoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylsulfonylpropoxy)aniline is an organic compound with the molecular formula C10H15NO3S It is a derivative of aniline, where the aniline ring is substituted with a 3-methylsulfonylpropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylsulfonylpropoxy)aniline typically involves the following steps:
Preparation of 3-Methylsulfonylpropyl Bromide: This intermediate is synthesized by reacting 3-methylsulfonylpropyl alcohol with hydrobromic acid in the presence of a dehydrating agent such as phosphorus tribromide.
Nucleophilic Substitution: The 3-methylsulfonylpropyl bromide is then reacted with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, where the bromide group is replaced by the aniline group, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methylsulfonylpropoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
3-(3-Methylsulfonylpropoxy)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Methylsulfonylpropoxy)aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylsulfonyl)aniline: This compound is similar in structure but lacks the propoxy group.
3-(Methoxy)aniline: This compound has a methoxy group instead of the methylsulfonylpropoxy group.
3-(Ethylsulfonyl)aniline: This compound has an ethylsulfonyl group instead of the methylsulfonylpropoxy group.
Uniqueness
3-(3-Methylsulfonylpropoxy)aniline is unique due to the presence of the 3-methylsulfonylpropoxy group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H15NO3S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
3-(3-methylsulfonylpropoxy)aniline |
InChI |
InChI=1S/C10H15NO3S/c1-15(12,13)7-3-6-14-10-5-2-4-9(11)8-10/h2,4-5,8H,3,6-7,11H2,1H3 |
Clé InChI |
ZPVBCAKUIMXOIN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCCOC1=CC=CC(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


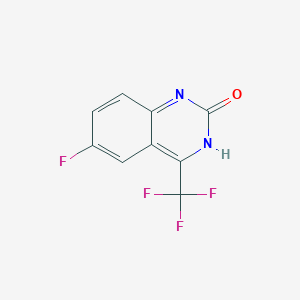

![1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole](/img/structure/B11875073.png)


